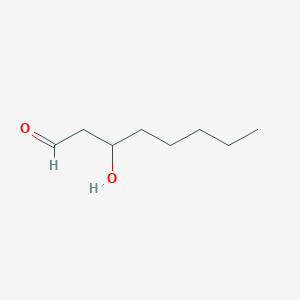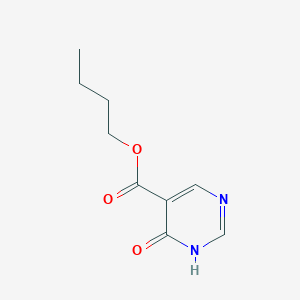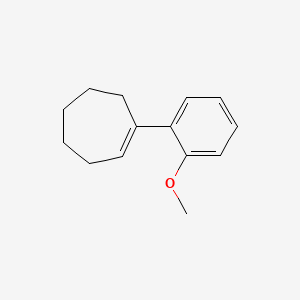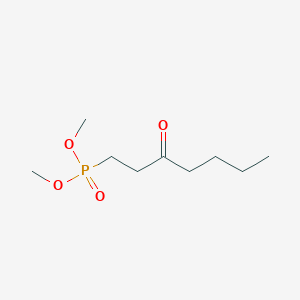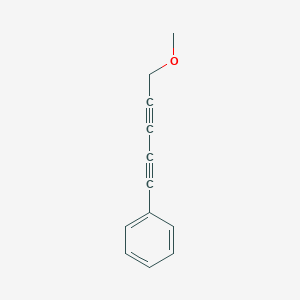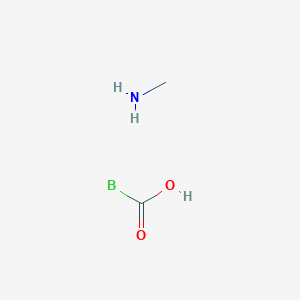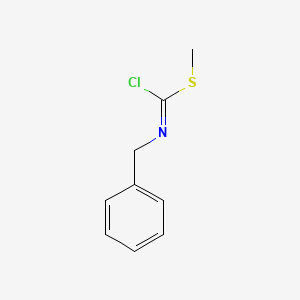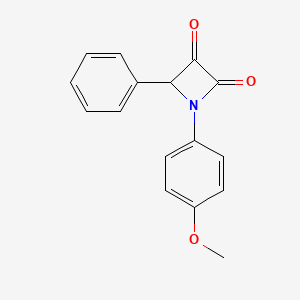
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- is an organic compound that belongs to the class of azetidinediones These compounds are characterized by a four-membered ring containing two carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenyl isocyanate with phenylacetyl chloride in the presence of a base can lead to the formation of the desired azetidinedione compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its reactive carbonyl groups.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- involves its interaction with molecular targets through its reactive carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The compound’s aromatic rings also contribute to its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Azetidinedione, 1-phenyl-4-(4-methoxyphenyl)-: Similar structure but with different substitution patterns.
2,3-Azetidinedione, 1-(4-chlorophenyl)-4-phenyl-: Contains a chlorine atom instead of a methoxy group.
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-(4-methylphenyl)-: Substituted with a methyl group on the phenyl ring.
Uniqueness
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- is unique due to the presence of both 4-methoxyphenyl and phenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
94612-33-6 |
|---|---|
Fórmula molecular |
C16H13NO3 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-4-phenylazetidine-2,3-dione |
InChI |
InChI=1S/C16H13NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14H,1H3 |
Clave InChI |
JHIKHBHSIURBLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(C(=O)C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


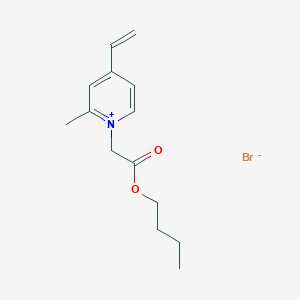
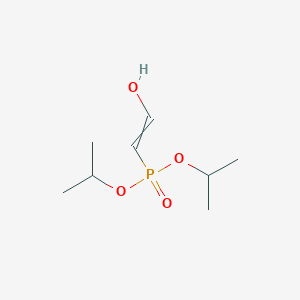
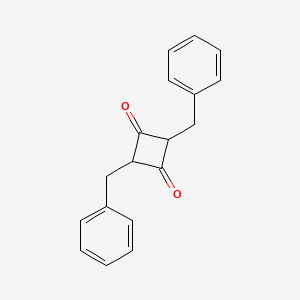

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)
